Ferric citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

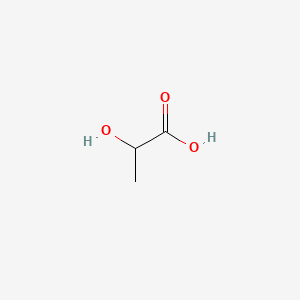

Ferric citrate, also known as iron(III) citrate, is a coordination complex formed by the binding of ferric ions (Fe³⁺) with citric acid. This compound is typically orange or red-brown in color and is used in various applications, including as a phosphate binder and an iron supplement. It is particularly significant in the treatment of hyperphosphatemia and iron deficiency anemia, especially in patients with chronic kidney disease .

准备方法

Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized through several methods. One common approach involves reacting ferric chloride with a suitable base to form ferric hydroxide, which is then reacted with citric acid to produce this compound . Another method involves preparing a ferric hydroxide slurry followed by treatment with a citrate ion source .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process. This involves combining ferric ion with a base to form ferric hydroxide, which is then treated with citric acid to yield pharmaceutical-grade this compound . The process is designed to ensure high purity and consistency, making it suitable for medical and pharmaceutical applications.

化学反应分析

Ferric citrate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be photoreduced by exposure to light, especially blue and ultraviolet light, converting Fe³⁺ to Fe²⁺ with the concomitant oxidation of the carboxyl group.

Substitution Reactions: this compound can form various coordination complexes with different ligands, leading to the formation of oligomers and polymers.

Common Reagents and Conditions:

Reagents: Ferric chloride, citric acid, bases (e.g., sodium hydroxide).

Conditions: Reactions typically occur in aqueous solutions, often under controlled pH and temperature conditions.

Major Products:

Photoreduction: Produces ferrous ions (Fe²⁺) and carbon dioxide.

Coordination Complexes: Forms various this compound complexes with different stoichiometries and structures.

科学研究应用

Ferric citrate has a wide range of scientific research applications:

作用机制

Ferric citrate exerts its effects through several mechanisms:

Phosphate Binding: In the gastrointestinal tract, this compound binds dietary phosphate, forming an insoluble compound that is excreted, thereby reducing serum phosphate levels.

Iron Supplementation: Ferric iron is converted to ferrous iron by the enzyme ferric reductase in the gastrointestinal tract.

Molecular Targets and Pathways:

Phosphate Binding: Targets dietary phosphate in the gastrointestinal tract.

Iron Absorption: Involves the ferric reductase enzyme and the transferrin-mediated iron transport pathway.

相似化合物的比较

Ferric citrate is unique compared to other iron supplements due to its dual role as a phosphate binder and an iron supplement. Similar compounds include:

Ferrous Sulfate: Commonly used as an iron supplement but does not have phosphate-binding properties.

Ferrous Gluconate: Another iron supplement with a lower elemental iron content compared to this compound.

Ferric Ammonium Citrate: Used in similar applications but differs in its chemical composition and properties.

This compound stands out due to its ability to simultaneously manage hyperphosphatemia and iron deficiency anemia, making it particularly valuable in the treatment of chronic kidney disease .

属性

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

CAS 编号 |

6043-74-9 |

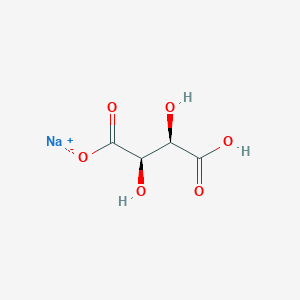

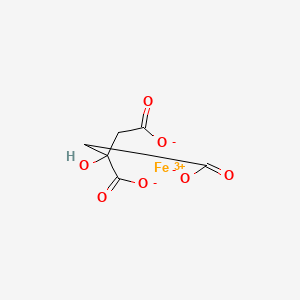

分子式 |

C6H15FeO12 |

分子量 |

335.02 g/mol |

IUPAC 名称 |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate |

InChI |

InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3 |

InChI 键 |

KYHYIZWHRHRBQV-UHFFFAOYSA-K |

SMILES |

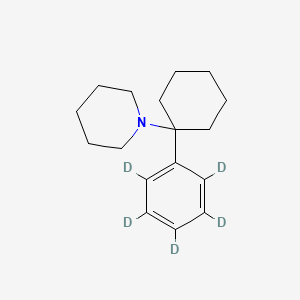

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |

规范 SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3] |

密度 |

1.8 at 68 °F (USCG, 1999) Specific gravity: 1.8 at 20 °C/4 °C (solid) |

熔点 |

White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |

物理描述 |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. |

相关CAS编号 |

7050-19-3 (unspecified ammonium-iron salt) 3522-50-7 (Parent) 2338-05-8 (unspecified iron salt) 28633-45-6 (unspecified iron(+3) salt) 57979-58-5 (dihydrate) 17217-76-4 (trihydrate) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。